molecular formula C19H24N2O4 B14020360 Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate CAS No. 58137-28-3

Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate

Cat. No.: B14020360
CAS No.: 58137-28-3
M. Wt: 344.4 g/mol
InChI Key: QOXCFOHZIFAWGR-UHFFFAOYSA-N
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Description

Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexenyl ring, a phenacyl group, and a carbamate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate typically involves the reaction of 5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenylamine with ethyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or ethanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, alcohols, and substituted carbamates. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]acetate
  • Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]propionate

Uniqueness

Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .

Properties

CAS No.

58137-28-3

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl N-[(5,5-dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]carbamate

InChI

InChI=1S/C19H24N2O4/c1-4-25-18(24)21-20-15-11-19(2,3)12-17(23)14(15)10-16(22)13-8-6-5-7-9-13/h5-9,20H,4,10-12H2,1-3H3,(H,21,24)

InChI Key

QOXCFOHZIFAWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=C(C(=O)CC(C1)(C)C)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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